molecular formula C12H20Cl2N6 B2916592 N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride CAS No. 1803587-98-5

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride

Cat. No.: B2916592
CAS No.: 1803587-98-5
M. Wt: 319.23
InChI Key: NYSSNIADENHDBX-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride (CAS Number: 1803587-98-5) is a high-purity chemical reagent with the molecular formula C 12 H 19 ClN 6 and a molecular weight of 282.77 g/mol . This compound features the 1,2,4-triazolo[4,3-a]pyrazine scaffold, a privileged structure in organic synthesis and medicinal chemistry known for its versatile role in developing various therapeutic agents . The triazolo[4,3-a]pyrazine core is a key pharmacophore in several marketed drugs and active molecules, underscoring its significant research value . This compound is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans. Researchers will find this reagent particularly valuable in projects involving the synthesis and optimization of novel biologically active molecules. The 1,2,4-triazole moiety is widely recognized for its broad spectrum of pharmacological activities, which can include antimicrobial, antifungal, and anticonvulsant properties, making derivatives of this scaffold a fertile area for investigation in infectious disease and central nervous system research . Furthermore, the 5,6,7,8-tetrahydro derivatives of the [1,2,4]triazolo[4,3-a]pyrazine scaffold have been identified as modulators of the P2X7 receptor, a key target in inflammatory and neurological disorders . The specific substitution pattern on this molecule provides a versatile chemical handle for further derivatization, allowing researchers to explore structure-activity relationships and develop novel hit compounds .

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6.2ClH/c1-9-16-17-11-10(14-6-7-18(9)11)15-12(8-13)4-2-3-5-12;;/h6-7H,2-5,8,13H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSSNIADENHDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2NC3(CCCC3)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo[4,3-a]pyrazine ring system and an aminomethyl group attached to a cyclopentyl moiety. These structural elements are significant as they may enhance the compound's interaction with biological targets.

Property Details
CAS Number 1496858-14-0
Molecular Formula C₁₃H₁₈Cl₂N₄
Molecular Weight 303.22 g/mol
Solubility Soluble in water and organic solvents

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit diverse biological activities. Key areas of interest include:

  • Antimicrobial Activity : Some triazolo derivatives have shown significant antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways relevant to diseases such as cancer and cardiovascular disorders.
  • CNS Activity : Due to the presence of the cyclopentyl structure, there is potential for neuroactive properties, which warrants further investigation in neurological models.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of triazolo derivatives, including compounds structurally similar to this compound. Results indicated notable activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibitors highlighted that certain triazolo derivatives can effectively inhibit enzymes involved in cancer progression. This positions this compound as a candidate for further development in oncology .
  • CNS Activity Assessment : Preliminary animal studies have suggested that compounds with similar structures exhibit anxiolytic and antidepressant-like effects in behavioral models. This points toward the need for further exploration of this compound's effects on the central nervous system .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The aminomethyl group may enhance binding affinity to specific receptors implicated in various disease pathways.
  • Metabolic Pathway Modulation : By inhibiting certain enzymes, the compound could alter metabolic pathways that are dysregulated in diseases such as cancer and cardiovascular conditions.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound : [1,2,4]Triazolo[4,3-a]pyrazine core.
  • Analog 1: [1,2,4]Triazolo[4,3-a]pyrimidine (e.g., compound 12a from ). Structural Difference: Pyrazine (two nitrogen atoms) vs. pyrimidine (three nitrogen atoms).
  • Analog 2 : [1,2,4]Triazolo[4,3-b]pyridazine (e.g., compound 3 from ).
    • Structural Difference: Pyridazine core with adjacent nitrogen atoms.
    • Impact: Increased polarity and altered hydrogen-bonding capacity compared to pyrazine derivatives .

Substituent Modifications

  • Target Compound: Cyclopentylaminomethyl and 3-methyl groups.
  • Analog 3 : 1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride ().
    • Substituents: Chloro and trifluoromethyl groups.
    • Impact: Enhanced lipophilicity (logP) and metabolic stability due to electron-withdrawing groups; hydrochloride salt improves solubility .
  • Analog 4 : N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide ().
    • Substituents: Piperazine linker and acetamide group.
    • Impact: Piperazine increases solubility and introduces a basic nitrogen, while acetamide may modulate target selectivity. Molecular weight (379.4 g/mol) is higher than the target compound’s inferred mass (~330–350 g/mol) .

Physicochemical Properties

Property Target Compound Analog 3 () Analog 4 ()
Core Structure [1,2,4]Triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyrazine
Key Substituents Cyclopentylaminomethyl, methyl Cl, CF3, ethylamine Piperazine, acetamide
Molecular Formula C12H18Cl2N6 (inferred) C9H9Cl2F3N4 C19H21N7O2
Molecular Weight ~330–350 g/mol 329.1 g/mol 379.4 g/mol
Solubility (Salt Form) High (dihydrochloride) Moderate (hydrochloride) Moderate (neutral)

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